molecular formula C10H14ClNO3S B1202144 5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide

5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide

Cat. No. B1202144
M. Wt: 263.74 g/mol
InChI Key: CYAIIRMCYQHMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Fluorescent Probes and Zinc Detection

One application of related sulfonamide compounds involves the synthesis of fluorescent probes for metal ion detection. For instance, analogues of a Zinquin-related fluorophore, which include sulfonamide derivatives, have been synthesized and studied for their spectroscopic properties. These compounds exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II) ions, making them potential candidates for zinc detection. Notably, the 4-methoxy compound forms a significantly more fluorescent complex with Zn(II) than other analogues, indicating its potential as a sensitive probe for zinc ions in biological and environmental samples (Kimber et al., 2003).

Chlorinating Reagent in Organic Synthesis

Sulfonamides, such as N-chloro-N-methoxybenzenesulfonamide, have been used as chlorinating reagents in organic synthesis. This simple and reactive chlorinating agent has been employed to chlorinate a variety of substrates, including diketones, β-keto esters, and aromatic amines, to produce chlorinated products in good to high yields. This highlights the compound's utility in facilitating diverse chemical transformations and synthesizing chlorinated organic molecules, which are valuable in various chemical industries and pharmaceutical research (Xiao-Qiu Pu et al., 2016).

Antifungal and Antimicrobial Agents

Sulfonamide compounds have been explored for their antifungal and antimicrobial properties. For example, novel azetidin-2-ones containing sulfonamide groups have shown potent antifungal activity against Aspergillus species. This suggests that sulfonamide derivatives, including 5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide, could be valuable in developing new antifungal agents with potential applications in agriculture and medicine (Gupta & Halve, 2015).

Antitumor and Antiproliferative Agents

In the realm of oncology, certain sulfonamide compounds have been identified as antitumor agents, demonstrating the capacity to inhibit cell cycle progression in cancer cell lines. These findings indicate the potential of sulfonamide derivatives in cancer therapy, particularly in the design of molecules that target specific cellular pathways involved in tumor growth and proliferation (Owa et al., 2002).

properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

5-chloro-2-methoxy-N,N,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-7-5-9(15-4)10(6-8(7)11)16(13,14)12(2)3/h5-6H,1-4H3

InChI Key

CYAIIRMCYQHMNT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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